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Abstract
Antiarol rutinoside, a naturally occurring phenolic glycoside, has garnered interest within the

scientific community due to its structural similarity to other bioactive flavonoid rutinosides. This

technical guide provides a comprehensive overview of the physicochemical properties of

Antiarol rutinoside, drawing upon available data and inferences from closely related

compounds. It includes a summary of its chemical and physical properties, predicted spectral

characteristics, and a generalized experimental protocol for its isolation. Furthermore, this

document explores the potential biological activities and associated signaling pathways of

Antiarol rutinoside, based on the established mechanisms of analogous compounds. This

guide is intended to serve as a foundational resource for researchers and professionals in drug

discovery and development.

Chemical and Physical Properties
Antiarol rutinoside, systematically named (2S,3R,4R,5R,6R)-2-methyl-6-

[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-

3,4,5-triol, is a rutinoside derivative of antiarol.[1][2] Its fundamental physicochemical properties

are summarized in the tables below. While some experimental data is limited, computed values

from reputable databases provide valuable insights.

Table 1: Chemical Identification of Antiarol Rutinoside
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Identifier Value Source

IUPAC Name

(2S,3R,4R,5R,6R)-2-methyl-6-

[[(2R,3S,4S,5R,6S)-3,4,5-

trihydroxy-6-(3,4,5-

trimethoxyphenoxy)oxan-2-

yl]methoxy]oxane-3,4,5-triol

[2]

Molecular Formula C₂₁H₃₂O₁₃ [2]

CAS Number 261351-23-9 [3]

Synonyms
Antiarol rutiside, 3,4,5-

Trimethoxyphenyl rutinoside
[2]

Table 2: Physicochemical Data for Antiarol Rutinoside
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Property Value Source & Notes

Molecular Weight 492.5 g/mol [2] (Computed)

Appearance Powder [3] (Commercial supplier data)

Melting Point Not available Experimental data not found.

Boiling Point 717.9 ± 60.0 °C Predicted value.

Density 1.49 ± 0.1 g/cm³ Predicted value.

pKa 12.73 ± 0.70 Predicted value.

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone.

[3]

XLogP3-AA -2.0 [2] (Computed)

Hydrogen Bond Donors 6 [2] (Computed)

Hydrogen Bond Acceptors 13 [2] (Computed)

Rotatable Bond Count 8 [2] (Computed)

Topological Polar Surface Area 186 Å² [2] (Computed)

Spectral Data (Predicted and Analog-Based)
Direct experimental spectral data for Antiarol rutinoside is not readily available in the current

literature. However, based on the known spectra of its constituent parts (3,4,5-

trimethoxyphenol and rutinose) and closely related flavonoid rutinosides, the expected spectral

characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for Antiarol rutinoside have not been published. The expected

spectrum would show signals corresponding to the 3,4,5-trimethoxyphenyl group, the glucose

moiety, and the rhamnose moiety. For reference, the characteristic NMR signals for the

rutinoside portion are well-documented from studies of similar compounds like kaempferol-3-O-

rutinoside.[1]
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UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Antiarol rutinoside is anticipated to exhibit absorption bands

characteristic of the substituted phenolic chromophore. The 3,4,5-trimethoxyphenyl moiety is

the primary chromophore in the molecule. The spectrum of the parent compound, 3,4,5-

trimethoxyphenol, shows a maximum absorption around 270 nm. The glycosidic linkage is not

expected to significantly alter this absorption maximum.

Experimental Protocols
General Protocol for Isolation and Purification of
Antiarol Rutinoside from Plant Material
While a specific, detailed protocol for the isolation of Antiarol rutinoside is not available, a

general procedure for the extraction and purification of phenolic glycosides from plant sources,

such as the bark of Pinus yunnanensis or the leaves of Parthenocissus tricuspidata, can be

outlined.[2][4] This protocol would typically involve solvent extraction, followed by

chromatographic separation.
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Caption: Generalized workflow for the isolation and purification of Antiarol rutinoside.
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Methodology Details:

Extraction: The dried and powdered plant material is extracted with a polar solvent like

methanol or ethanol at room temperature or under reflux. This process is repeated multiple

times to ensure exhaustive extraction.

Concentration: The combined extracts are filtered and concentrated under reduced pressure

using a rotary evaporator to yield the crude extract.

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-

liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-

butanol. Phenolic glycosides like Antiarol rutinoside are expected to partition into the more

polar ethyl acetate and n-butanol fractions.

Chromatographic Purification: The polar fractions are then subjected to column

chromatography. A silica gel column eluted with a gradient of chloroform-methanol or ethyl

acetate-methanol is a common choice. Alternatively, size-exclusion chromatography using

Sephadex LH-20 can be employed.

Final Purification: Fractions containing the compound of interest, as identified by thin-layer

chromatography (TLC), are pooled and further purified by preparative high-performance

liquid chromatography (HPLC) to obtain pure Antiarol rutinoside.

Structural Characterization: The structure of the isolated compound is confirmed using

spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Signaling
Pathways
Direct experimental evidence for the biological activities of Antiarol rutinoside is currently

lacking in the scientific literature. However, its structural similarity to other well-studied flavonoid

rutinosides, such as kaempferol-3-O-rutinoside, allows for informed predictions about its

potential pharmacological effects. Many flavonoid glycosides are known to possess antioxidant

and anti-inflammatory properties.

Potential Anti-Inflammatory Activity
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Flavonoid rutinosides have been shown to exert anti-inflammatory effects by modulating key

signaling pathways. It is plausible that Antiarol rutinoside could exhibit similar activity through

the inhibition of pro-inflammatory mediators. The potential mechanism could involve the

downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase

(MAPK) signaling pathways, which are central to the inflammatory response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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